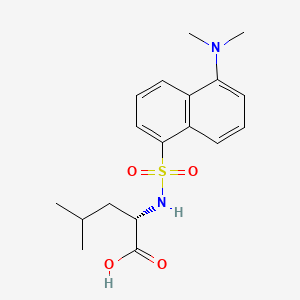

Dansyl-L-leucine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4/h5-10,12,15,19H,11H2,1-4H3,(H,21,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMQRPDOXIPUFG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149092 | |

| Record name | Dansylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100-22-7 | |

| Record name | Dansyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1100-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001100227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Dansyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-L-leucine is a fluorescent derivative of the essential amino acid L-leucine.[1][2] The covalent attachment of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group to the alpha-amino group of L-leucine confers strong fluorescent properties to the molecule, making it a valuable tool in various biochemical and analytical applications.[3] Its fluorescence is highly sensitive to the polarity of the local environment, a characteristic that is exploited in the study of protein structure, function, and ligand binding. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and visualizations of key experimental workflows.

Core Chemical and Physical Properties

This compound is typically a light yellow to orange crystalline powder.[4] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄N₂O₄S | [4][5] |

| Molecular Weight | 364.46 g/mol | [4][5] |

| Melting Point | 126 °C | [5][6] |

| Appearance | Light yellow to orange powder/crystal | [4] |

| Purity | >98.0% (HPLC) | [4][5] |

| Solubility | Soluble in DMSO (up to 250 mg/mL with sonication) | [7][8] |

| Specific Rotation | -9.5° (c=1, EtOH) | [6] |

Spectroscopic Properties

The utility of this compound as a molecular probe is primarily due to its fluorescent properties. The dansyl group is inherently fluorescent, and its emission characteristics are sensitive to the surrounding environment.

| Spectroscopic Property | Wavelength (nm) | Conditions | Reference |

| Excitation Maximum (λex) | ~330-340 nm | Varies with solvent | [9][10] |

| Emission Maximum (λem) | ~520-535 nm | Varies with solvent and binding state |

The fluorescence quantum yield of dansyl derivatives is known to increase significantly in nonpolar environments, such as the hydrophobic pockets of proteins. This property is the basis for its use in protein binding and conformational studies.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids

This compound is often used as a standard in the HPLC analysis of amino acids after pre-column derivatization with dansyl chloride. The following is a general protocol for the separation and detection of dansylated amino acids.

A. Derivatization Procedure (Dansylation)

-

Sample Preparation: Prepare a standard solution of amino acids (including L-leucine) or a protein hydrolysate.

-

Reaction Buffer: Prepare a buffer solution with a pH of 9.0-9.5 (e.g., sodium bicarbonate or sodium carbonate).

-

Dansyl Chloride Solution: Prepare a fresh solution of dansyl chloride in a suitable organic solvent like acetone or acetonitrile.

-

Reaction:

-

Mix the amino acid sample with the reaction buffer.

-

Add an excess of the dansyl chloride solution to the mixture.

-

Incubate the reaction mixture in the dark at an elevated temperature (e.g., 60-70 °C) for a specified time (e.g., 1 hour). The exact temperature and time may require optimization.

-

-

Quenching: Stop the reaction by adding a quenching agent, such as an excess of a primary amine (e.g., methylamine hydrochloride), to react with the remaining dansyl chloride.

B. HPLC Separation

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: An aqueous buffer, such as 10 mM sodium acetate in 5% acetonitrile (pH 6.3).

-

Solvent B: Acetonitrile.

-

-

Gradient Program: An example of a gradient program is as follows:

-

0-10 min: 5-15% B

-

10-25 min: 15-20% B

-

25-40 min: 20-90% B

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection:

-

UV Detection: Monitor the absorbance at 250 nm.

-

Fluorescence Detection: Use an excitation wavelength of ~330 nm and an emission wavelength of ~530 nm for higher sensitivity.

-

-

Injection Volume: Inject a suitable volume of the derivatized sample (e.g., 5-20 µL).

Protein Binding Assay using Fluorescence Spectroscopy

This protocol describes how to use this compound to study its binding to a protein, such as Human Serum Albumin (HSA), by monitoring changes in fluorescence.

-

Materials:

-

This compound stock solution (e.g., in DMSO).

-

Protein solution (e.g., HSA) in a suitable buffer (e.g., 20 mM potassium phosphate, pH 7.0).

-

Buffer solution for dilutions.

-

Quartz cuvette.

-

Fluorescence spectrophotometer.

-

-

Procedure:

-

Prepare a series of solutions with a constant concentration of the protein and varying concentrations of this compound in the buffer.

-

Incubate the solutions at room temperature for at least 1 hour to allow binding to reach equilibrium.

-

Measure the fluorescence emission spectrum of each solution. Set the excitation wavelength to ~330 nm and record the emission from ~450 nm to 600 nm.

-

Record the fluorescence intensity at the emission maximum (~520 nm).

-

Plot the change in fluorescence intensity as a function of the this compound concentration.

-

The binding parameters, such as the dissociation constant (Kd), can be determined by fitting the data to a suitable binding isotherm equation.

-

Visualizations

References

- 1. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steady-state kinetics of hydrolysis of dansyl-peptide substrates by leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scribd.com [scribd.com]

- 7. An experimental method for the determination of enzyme-competitive inhibitor dissociation constants from displacement curves: application to human renin using fluorescence energy transfer to a synthetic dansylated inhibitor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to Dansyl-L-leucine: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dansyl-L-leucine, a fluorescent derivative of the amino acid L-leucine. This document details its physicochemical properties, highlights its primary applications in research, and furnishes detailed experimental protocols for its use.

Core Properties of this compound

This compound is widely utilized in biochemical and analytical research due to the fluorescent properties imparted by the dansyl group. This allows for sensitive detection in various experimental setups. A summary of its key quantitative properties is presented below.

| Property | Value | Citation(s) |

| Molecular Weight | 364.46 g/mol | [1][2] |

| Molecular Formula | C₁₈H₂₄N₂O₄S | [1][2] |

| CAS Number | 1100-22-7 | [1][2] |

| Appearance | Light yellow to orange powder/crystal | [1] |

| Melting Point | ~126 °C | [2] |

| Boiling Point | ~545 °C at 760 mmHg | [2] |

| Purity | >98.0% (typically analyzed by HPLC) | [1] |

| Solubility | Soluble in DMSO (≥ 250 mg/mL), requires sonication for dissolution. Also soluble in aqueous solutions with co-solvents like SBE-β-CD. | [3] |

Key Applications in Research

This compound's primary role in scientific research is that of an analytical tool rather than a participant in cellular signaling pathways. Its fluorescence is central to its applications.

Fluorescent Labeling and Quantification of Amino Acids

The most common application of the dansyl group is in the derivatization of amino acids, including L-leucine, to enable their sensitive detection and quantification by reverse-phase high-performance liquid chromatography (RP-HPLC). The dansylation reaction targets the primary amino group of the amino acid.[4][5] This technique is foundational for analyzing the amino acid composition of protein hydrolysates.[5]

Enzyme Kinetics and Substrate Assays

This compound and related dansylated peptides serve as substrates for peptidases, such as leucine aminopeptidase (LAP).[6] The hydrolysis of the peptide bond can be monitored by a change in the fluorescence signal, allowing for kinetic studies of the enzyme.[6] These assays are crucial for characterizing enzyme activity and inhibition, which is a key aspect of drug development.

Chiral Separation and Recognition Studies

This compound is used as a model compound in the development and validation of chiral separation techniques, particularly Micellar Electrokinetic Chromatography (MEKC).[7] The separation of this compound from its D-enantiomer is used to evaluate the effectiveness of chiral selectors in the mobile phase.[7] These studies are fundamental in pharmacology for the analysis of enantiomerically pure drugs.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Protocol 1: Dansylation of Amino Acids for RP-HPLC Analysis

This protocol outlines the pre-column derivatization of amino acids using dansyl chloride, followed by HPLC analysis.

Materials:

-

Amino acid standard solution or sample hydrolysate

-

Dansyl chloride solution (e.g., 50 mM in acetonitrile)

-

Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium hydroxide (10% v/v) to quench the reaction

-

RP-HPLC system with a C18 column and a fluorescence detector

Procedure:

-

Sample Preparation: Prepare the amino acid sample in a suitable buffer.

-

Derivatization Reaction:

-

Quenching the Reaction:

-

Add 10 µL of 10% ammonium hydroxide to the reaction mixture to quench the excess dansyl chloride.[4]

-

Vortex and briefly centrifuge the sample.

-

-

HPLC Analysis:

-

Inject an appropriate volume of the final mixture onto a C18 column.

-

Perform a gradient elution using a mobile phase system, for example, starting with a mixture of water with 0.1% formic acid and transitioning to acetonitrile with 0.1% formic acid.

-

Detect the dansylated amino acids using a fluorescence detector with excitation and emission wavelengths typically around 335 nm and 520 nm, respectively.[3]

-

Below is a Graphviz diagram illustrating the workflow for this protocol.

Caption: Workflow for Dansylation and HPLC Analysis.

Protocol 2: Leucine Aminopeptidase (LAP) Activity Assay

This protocol describes a fluorometric assay to measure LAP activity using a dansylated substrate. The cleavage of the substrate by LAP results in an increase in fluorescence.

Materials:

-

Leucine Aminopeptidase (LAP) enzyme solution

-

LAP Assay Buffer (e.g., Tris-HCl buffer, pH 8.5)

-

Dansylated peptide substrate (e.g., Leu-Gly-NHNH-Dns)

-

96-well black plate (for fluorescence)

-

Fluorometric plate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the LAP enzyme in ice-cold LAP Assay Buffer. Prepare a positive control with a known LAP concentration and a negative control (no enzyme).

-

Assay Reaction:

-

Add 50 µL of each enzyme dilution (and controls) to the wells of the 96-well plate.

-

Prepare a substrate mix by diluting the dansylated peptide substrate in the LAP Assay Buffer.

-

Initiate the reaction by adding 50 µL of the substrate mix to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorometer pre-set to 37 °C.

-

Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex/Em = 368/460 nm).[8]

-

-

Data Analysis:

-

Determine the rate of reaction (change in fluorescence over time) for the linear portion of the kinetic curve.

-

Calculate the LAP activity from the reaction rate, typically expressed in units relative to a standard curve.

-

The principle of this enzymatic assay is depicted in the following diagram.

Caption: Principle of the Fluorometric LAP Assay.

Conclusion

This compound is a valuable tool for researchers in biochemistry, analytical chemistry, and drug development. Its fluorescent properties enable highly sensitive detection and quantification of amino acids and provide a means to study enzyme kinetics. While not directly involved in signaling pathways, its application in these fundamental research areas is critical for advancing our understanding of biological systems and for the development of new therapeutic agents.

References

- 1. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Quantification of Amino Acids by Dansylation | Springer Nature Experiments [experiments.springernature.com]

- 6. Chiral separation of dansyl-DL-amino acids with micellar systems containing copper (II) ion and N-n-dodecyl-L-proline in electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle: A Molecular Dynamics Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fluorescence Spectrum of Dansyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of Dansyl-L-leucine, a widely utilized fluorescent probe in biochemical and pharmaceutical research. This document details the spectral characteristics, environmental sensitivity, and the experimental protocols required for its accurate measurement and application.

Introduction to this compound Fluorescence

This compound is a derivative of the amino acid L-leucine, covalently labeled with a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. The dansyl moiety is a renowned fluorophore, exhibiting strong fluorescence in the blue-green region of the visible spectrum.[1] Its fluorescence is highly sensitive to the local environment, making this compound an excellent probe for studying protein structure and dynamics, enzyme activity, and biomolecular interactions.[1]

The fluorescence of this compound arises from the electronic transitions within the naphthalene ring of the dansyl group. Upon excitation with ultraviolet (UV) light, the molecule is promoted to an excited electronic state. It then returns to the ground state through the emission of a photon, a process known as fluorescence. The specific wavelengths of excitation and emission are characteristic of the dansyl fluorophore and are influenced by the surrounding microenvironment.

Quantitative Fluorescence Data

The photophysical properties of this compound are significantly influenced by the polarity of its environment. This phenomenon, known as solvatochromism, results in a shift in the emission maximum to longer wavelengths (a red shift) as the solvent polarity increases. This is accompanied by changes in the fluorescence quantum yield and lifetime. While specific data for this compound is not extensively tabulated in the literature, the following table summarizes the typical fluorescence properties of dansyl derivatives, including Dansyl-glycine, in various solvents, which can be used as a reliable proxy.

| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |

| Dioxane | 2.2 | ~340 | ~480-500 | ~0.7-0.9 | ~12-15 |

| Chloroform | 4.8 | ~340 | ~505 | ~0.6 | ~11 |

| Ethyl Acetate | 6.0 | ~340 | ~510 | ~0.5 | ~10 |

| Acetone | 20.7 | ~340 | ~530 | ~0.3 | ~8 |

| Ethanol | 24.6 | ~340 | ~520-540 | ~0.2-0.4 | ~7-9 |

| Acetonitrile | 37.5 | ~340 | ~540 | ~0.2 | ~6 |

| Water | 80.1 | ~330-340 | ~560-580 | ~0.05-0.2 | ~3-6 |

Note: The exact values for this compound may vary slightly. The data presented is a compilation of typical values for dansyl amino acids found in the literature.

Experimental Protocols

Dansylation of L-leucine

This protocol describes the chemical reaction to synthesize this compound.

Materials:

-

L-leucine

-

Dansyl chloride

-

Acetone

-

Sodium bicarbonate buffer (0.1 M, pH 9.5-10)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Dissolve L-leucine: Dissolve a known amount of L-leucine in the sodium bicarbonate buffer.

-

Prepare Dansyl Chloride Solution: Prepare a solution of dansyl chloride in acetone. A 2-3 fold molar excess of dansyl chloride to L-leucine is recommended.

-

Reaction: Slowly add the dansyl chloride solution to the L-leucine solution while stirring.

-

Incubation: Allow the reaction to proceed in the dark at room temperature for 1-2 hours or at 37°C for 30-60 minutes. The reaction should be carried out in a fume hood.

-

Quenching: The reaction can be stopped by adding an excess of a primary amine like ammonia or by acidification.

-

Extraction: Acidify the reaction mixture with 1 M HCl to approximately pH 3. Extract the this compound into an organic solvent such as ethyl acetate.

-

Purification: The organic phase can be washed with water to remove unreacted starting materials. The solvent is then evaporated to yield the this compound product. Further purification can be achieved by chromatography if necessary.

Measurement of Fluorescence Spectrum

This protocol outlines the procedure for acquiring the fluorescence excitation and emission spectra of this compound.

Instrumentation:

-

Spectrofluorometer equipped with an excitation and an emission monochromator and a photomultiplier tube (PMT) detector.

Sample Preparation:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM. Store in the dark at 4°C.

-

Working Solutions: Prepare a series of dilutions of the stock solution in the solvent of interest. The final concentration should be in the low micromolar range to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should be kept below 0.1.

Instrument Settings (Typical):

-

Excitation Wavelength (for emission scan): ~340 nm

-

Emission Wavelength (for excitation scan): ~520 nm (or the expected emission maximum in the chosen solvent)

-

Excitation and Emission Slit Widths: 5-10 nm

-

Scan Speed: 100-200 nm/min

-

PMT Voltage: Adjusted to obtain a good signal-to-noise ratio without saturating the detector.

Procedure:

-

Blank Measurement: Record the fluorescence spectrum of the solvent blank to account for any background fluorescence.

-

Sample Measurement:

-

Emission Spectrum: Set the excitation monochromator to the excitation maximum (e.g., 340 nm) and scan the emission monochromator over a range of wavelengths (e.g., 400-650 nm).

-

Excitation Spectrum: Set the emission monochromator to the emission maximum and scan the excitation monochromator over a range of wavelengths (e.g., 250-400 nm).

-

-

Data Correction: Subtract the blank spectrum from the sample spectrum. For accurate measurements of quantum yield, correction for the instrument's spectral response may be necessary.

Visualizations

Experimental Workflow for Fluorescence Measurement

References

The Principle of Dansylation: A Technical Guide for Amino Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies underlying the dansylation of amino acids. A cornerstone technique in analytical biochemistry, dansylation offers a robust and sensitive method for the derivatization of amino acids, enabling their detection and quantification in various biological matrices. This guide will delve into the core chemical principles, provide detailed experimental protocols, and present quantitative data to facilitate its application in research and development.

Core Principle of Dansylation

Dansylation is a chemical derivatization technique that utilizes 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, to label the primary and secondary amino groups of amino acids.[1][2][3] The reaction, which occurs under alkaline conditions, involves the nucleophilic attack of the unprotonated amino group of the amino acid on the sulfonyl chloride group of dansyl chloride.[4] This results in the formation of a stable, highly fluorescent dansyl-amino acid derivative.[2][3]

The key advantages of dansylation lie in the properties of the dansyl group. It is a fluorophore, meaning the resulting dansylated amino acids are fluorescent and can be detected with high sensitivity using fluorescence detectors.[2][3][5] Furthermore, the dansyl group is relatively hydrophobic, which enhances the retention of the derivatized amino acids on reverse-phase high-performance liquid chromatography (HPLC) columns, allowing for excellent separation.[1] The introduction of the dansyl group also increases the ionization efficiency of the amino acids in mass spectrometry, particularly in positive mode electrospray ionization, further boosting signal intensity.[1]

Due to these properties, dansylation is widely employed for:

-

N-terminal amino acid analysis of proteins and peptides: By reacting with the free alpha-amino group at the N-terminus, dansyl chloride can be used to identify the first amino acid in a polypeptide chain.[2][3]

-

Quantitative analysis of amino acids: In conjunction with techniques like HPLC and mass spectrometry, dansylation allows for the precise quantification of individual amino acids in complex biological samples.[1][6][7]

The Chemical Reaction

The dansylation reaction proceeds via a nucleophilic substitution mechanism. The amino group of the amino acid acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. A chloride ion is subsequently eliminated, forming a stable sulfonamide bond between the dansyl group and the amino acid. The reaction is typically carried out in a slightly alkaline buffer (pH 9.5-10) to ensure that the amino group is in its unprotonated, nucleophilic state.[5]

Side reactions can occur, including the hydrolysis of dansyl chloride to dansyl sulfonic acid (dansic acid) and the reaction of excess dansyl chloride with the newly formed dansyl-amino acid to produce dansylamide.[8] Careful control of reaction conditions is therefore crucial for optimal derivatization.

Experimental Protocols

The following sections provide detailed methodologies for the dansylation of amino acids for subsequent analysis by HPLC or LC-MS.

Reagent Preparation

-

100 mM Sodium Bicarbonate Buffer (pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 0.106 g of anhydrous sodium carbonate in 100 mL of ultrapure water. Adjust the pH to 9.8 if necessary. Filter through a 0.22 µm filter.[1]

-

50 mM Dansyl Chloride Solution: Dissolve 13.5 mg of dansyl chloride in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh before use and protected from light.[1]

-

Amino Acid Standard Solution: Prepare a stock solution of amino acid standards (e.g., 1 mM each) in ultrapure water.

Dansylation Procedure

-

Sample Preparation: For protein hydrolysates, ensure complete hydrolysis and removal of the hydrolysis agent. For biological fluids, deproteinization (e.g., with acetonitrile or methanol) is necessary.

-

Reaction Mixture: In a microcentrifuge tube, mix:

-

25 µL of the amino acid sample or standard.

-

50 µL of 100 mM sodium bicarbonate buffer (pH 9.8).

-

50 µL of 50 mM dansyl chloride solution.[1]

-

-

Incubation: Vortex the mixture and incubate in the dark at room temperature (25°C) for 60 minutes or at a higher temperature for a shorter duration (e.g., 60°C for 30 minutes).[1][5] The reaction should be carried out in the dark to prevent photodegradation of the dansyl group.

-

Reaction Quenching: To consume the excess dansyl chloride, add a quenching agent. While some protocols use primary or secondary amines, these can form interfering peaks.[8] An alternative is to proceed directly to the next step, where the excess dansyl chloride will react with the mobile phase or be separated during chromatography.

-

Sample Dilution and Filtration: After incubation, dilute the reaction mixture with the initial mobile phase for HPLC/LC-MS analysis and filter through a 0.22 µm syringe filter to remove any particulates.

Data Presentation

The following tables summarize key quantitative data related to the dansylation of amino acids.

Table 1: Reaction Conditions for Dansylation

| Parameter | Recommended Condition | Reference(s) |

| pH | 9.5 - 10.0 | [5] |

| Temperature | 25 - 75°C | [1][5][9] |

| Incubation Time | 30 - 120 minutes | [1][5] |

| Dansyl Chloride Concentration | >100-fold molar excess | [9] |

| Solvent for Dansyl Chloride | Acetonitrile | [1][9] |

Table 2: Spectroscopic Properties of Dansylated Amino Acids

| Property | Wavelength (nm) | Reference(s) |

| UV Absorption Maxima (for Dansyl-Glycine) | 214, 246, 325 | [5] |

| Fluorescence Excitation (for Dansyl-Glycine) | 324 | [5] |

| Fluorescence Emission (for Dansyl-Glycine) | 559 | [5] |

Analytical Separation and Detection

Following derivatization, the dansylated amino acids are typically separated and quantified using reverse-phase HPLC coupled with a UV or fluorescence detector, or a mass spectrometer.

-

HPLC Separation: A C18 column is commonly used with a gradient elution of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).[5] The hydrophobic nature of the dansyl group allows for excellent separation of the derivatized amino acids.

-

Detection:

-

Fluorescence Detection: This is a highly sensitive method, with excitation and emission wavelengths set appropriately for the dansyl fluorophore (see Table 2).[5]

-

Mass Spectrometry (MS) Detection: LC-MS provides high selectivity and sensitivity, allowing for the accurate identification and quantification of dansylated amino acids based on their mass-to-charge ratio.[1][6]

-

Conclusion

The dansylation of amino acids remains a powerful and versatile tool in the analytical chemist's and biochemist's arsenal. Its high sensitivity, robust reaction chemistry, and compatibility with modern analytical instrumentation such as HPLC and mass spectrometry make it an invaluable technique for researchers, scientists, and drug development professionals. By understanding the core principles and adhering to optimized experimental protocols, dansylation can be effectively applied to achieve accurate and reliable quantification of amino acids in a wide range of applications.

References

- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeted Quantification of Amino Acids by Dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted Quantification of Amino Acids by Dansylation | Springer Nature Experiments [experiments.springernature.com]

- 8. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 9. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

An In-depth Technical Guide on the Solubility of Dansyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dansyl-L-leucine, a fluorescent derivative of the amino acid L-leucine. Understanding the solubility of this compound is critical for its application in various research and development settings, including biochemical assays, protein sequencing, and as a fluorescent probe. This document outlines its solubility in different solvents, details the experimental protocols for solubility determination, and provides logical workflows for its preparation and analysis.

Core Concepts and Solubility Profile

This compound (C₁₈H₂₄N₂O₄S, Molar Mass: 364.46 g/mol ) is synthesized by reacting L-leucine with dansyl chloride.[1] This process attaches a bulky, hydrophobic dansyl group to the amino acid, significantly altering its physicochemical properties, including solubility. While the parent amino acid L-leucine is sparingly soluble in water and practically insoluble in ethanol, the dansyl derivative exhibits different characteristics.[2] The solubility is largely dictated by the interplay between the hydrophobic naphthalene ring of the dansyl group and the polar carboxylic acid group of leucine.

Quantitative Solubility Data

For optimal results when preparing solutions, especially at high concentrations, physical methods such as ultrasonication or gentle heating (e.g., to 37°C) are recommended to facilitate dissolution.[4] It is also crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[5]

Table 1: Reported Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 250 | 685.95 | Requires ultrasonication for complete dissolution.[4][5] |

| Aqueous Solvents | Not reported | Not reported | Expected to be poorly soluble. |

| Ethanol | Not reported | Not reported | Expected to be poorly soluble. |

| Methanol | Not reported | Not reported | Expected to be poorly soluble. |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for its use in research and drug development. The following are standard methodologies that can be employed to quantify the solubility of this compound.

The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility. It measures the concentration of a saturated solution of a substance in a specific solvent at a controlled temperature.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., DMSO, water, ethanol) in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material by centrifugation at a high speed, followed by careful filtration through a fine-pore (e.g., 0.22 µm) filter that does not bind the compound.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

For most laboratory applications, a concentrated stock solution of this compound is prepared in DMSO. This stock can then be diluted into aqueous buffers or cell culture media for final experiments.

Protocol:

-

Weighing: Accurately weigh the desired mass of this compound powder.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 250 mg/mL).

-

Solubilization: If the compound does not dissolve readily, use an ultrasonic bath or vortex mixer to facilitate dissolution. Gentle warming to 37°C can also be applied.[4] Visually inspect the solution to ensure no solid particles remain.

-

Storage: Once fully dissolved, dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Workflow Visualizations

The following diagrams illustrate the standard workflows for solubility determination and stock solution preparation.

Caption: A flowchart of the shake-flask method.

Caption: A decision workflow for stock solution preparation.

References

An In-depth Technical Guide to Dansyl-L-leucine

This technical guide provides a comprehensive overview of Dansyl-L-leucine, a fluorescently labeled amino acid derivative. It is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes for analytical and biochemical applications. This document details the chemical properties, synonyms, and established experimental protocols involving this compound and the broader application of dansylation in scientific research.

Chemical Identity and Synonyms

This compound is a derivative of the amino acid L-leucine, covalently modified with a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl). This modification imparts fluorescent properties to the molecule, making it a valuable tool in various detection and quantification assays.

Synonyms:

-

(S)-2-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]-4-methylvaleric acid[1]

-

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid (IUPAC Name)[1]

-

((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-leucine[5]

-

(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]-4-methylpentanoic acid[2][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for preparing solutions and designing experiments.

| Property | Value | Source(s) |

| CAS Number | 1100-22-7 | [1][4][5][6][7] |

| Molecular Formula | C18H24N2O4S | [1][4][5][7] |

| Molecular Weight | 364.46 g/mol | [1][4][7][8] |

| Purity | >97.0% to >99.54% (Typically >98.0% by HPLC) | [1][3][5][6][7] |

| Appearance | Light yellow to orange powder or crystals | [3][6][7] |

| Melting Point | 124.0 to 127.0 °C | [1][2][3][4] |

| Boiling Point | 545°C at 760 mmHg | [1] |

| Density | 1.256 g/cm³ | [1] |

| Solubility | Soluble in DMSO (250 mg/mL), requires sonication. | [8] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [6] |

Experimental Protocols

The primary application of this compound and related dansylated compounds is in the fluorescent labeling of primary and secondary amines, particularly for the analysis of amino acids, peptides, and proteins. The underlying chemical reaction is known as dansylation.

This protocol describes the derivatization of amino acids with dansyl chloride for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Amino acid standard or sample

-

Dansyl chloride (DNS-Cl) solution (e.g., 50 mM in acetonitrile)[3]

-

Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[3]

-

Acetonitrile (ACN)[3]

-

Methanol (MeOH)

-

Ammonium hydroxide (10% v/v in water) to quench the reaction[3]

-

Formic acid

Procedure:

-

Sample Preparation: Prepare the amino acid sample in a suitable solvent. For biological samples, an extraction with ACN/MeOH may be necessary.

-

Derivatization Reaction:

-

Immediately before use, mix equal volumes of the 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and the 50 mM dansyl chloride solution.[3]

-

In a microcentrifuge tube or a well of a 96-well plate, add 25 µL of the amino acid sample.

-

Add 50 µL of the freshly prepared dansyl chloride/buffer mixture to the sample.[3]

-

Mix thoroughly by pipetting.

-

Seal the reaction vessel to prevent evaporation.

-

Incubate at room temperature (25°C) for 60 minutes with shaking, or in the dark for 30 minutes.[3] Some protocols may use elevated temperatures (e.g., 80°C for 30 minutes) to accelerate the reaction.

-

-

Quenching the Reaction:

-

Add 10 µL of 10% ammonium hydroxide to the reaction mixture to quench the unreacted dansyl chloride.[3]

-

-

Preparation for HPLC:

-

The sample is now ready for injection into an HPLC system. Dilution with a suitable solvent, such as 40% acetonitrile with 0.01% formic acid, may be required.[3]

-

HPLC Analysis:

-

Column: A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with a buffer such as phosphoric acid or formic acid.[8]

-

Detection: Fluorescence detector with excitation and emission wavelengths around 324 nm and 559 nm, respectively. UV detection at 214, 246, or 325 nm is also possible.

The dansyl method is a classic technique for identifying the N-terminal amino acid of a peptide or protein.

Procedure:

-

Reaction: The free amino group at the N-terminus of the peptide or protein is reacted with dansyl chloride under alkaline conditions (pH 9.5-10).[9]

-

Hydrolysis: The resulting dansylated peptide/protein is subjected to total acid hydrolysis. The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis.

-

Identification: The fluorescent dansyl-amino acid is then identified by thin-layer chromatography (TLC) on polyamide sheets or by HPLC, by comparing its migration or retention time to that of known dansyl-amino acid standards.

Diagrams

The following diagram illustrates the general workflow for the dansylation of an amino acid for analytical purposes.

Caption: General workflow for the dansylation of amino acids for HPLC analysis.

This compound can be used in studies of chiral recognition. The following diagram illustrates the binding interaction of this compound with a chiral selector, such as a cyclodextrin or a polymeric micelle, leading to separation from its D-enantiomer.

Caption: Logical diagram of chiral recognition and separation of Dansyl-leucine enantiomers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. glpbio.com [glpbio.com]

- 6. Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle: A Molecular Dynamics Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dansyl Compounds: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and applications of dansyl compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the utility of these fluorescent probes in various scientific disciplines.

Introduction: The Enduring Legacy of a Fluorescent Pioneer

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and its derivatives are a class of fluorescent reagents that have been instrumental in the advancement of protein chemistry and molecular biology for over half a century. Characterized by their reactivity towards primary and secondary amines, phenols, and other nucleophiles, dansyl compounds form stable, highly fluorescent adducts. This property has made them invaluable tools for the N-terminal sequencing of proteins, fluorescence spectroscopy, and the development of biosensors. Their fluorescence is highly sensitive to the polarity of the local environment, a feature that has been widely exploited to probe molecular interactions and conformational changes in biological systems.

Discovery and Landmark History

The story of dansyl compounds is intrinsically linked with the quest to understand the primary structure of proteins.

The Genesis of a Fluorescent Tag: While the exact first synthesis of 5-(dimethylamino)naphthalene-1-sulfonyl chloride is not extensively documented in readily available historical records, its preparation generally follows the reaction of 5-(dimethylamino)naphthalene-1-sulfonic acid with a chlorinating agent like phosphorus oxychloride or thionyl chloride.

Gray and Hartley's Seminal Contribution: The pivotal moment in the history of dansyl compounds came in 1963 , when W. R. Gray and B. S. Hartley introduced the "dansyl method" for the determination of N-terminal amino acids of proteins and peptides.[1] Their work, published in the Biochemical Journal, described a method that was significantly more sensitive than the existing Sanger method, which used 1-fluoro-2,4-dinitrobenzene. The high fluorescence of the dansyl group allowed for the detection of nanomolar quantities of amino acids, revolutionizing protein sequencing at the time.[1]

The core principle of the dansyl method involves the reaction of dansyl chloride with the free amino group at the N-terminus of a polypeptide chain. Subsequent acid hydrolysis cleaves all the peptide bonds, leaving the fluorescently labeled N-terminal amino acid, which can then be identified by chromatography.[1]

Chemical Properties and Reaction Mechanisms

The utility of dansyl chloride stems from its reactivity and the fluorescent nature of its derivatives.

Reaction with Amines: The primary reaction of dansyl chloride is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride group by an unprotonated amine. This reaction is typically carried out at an alkaline pH (around 9.5-10) to ensure the presence of a free amino group, which acts as the nucleophile.

Figure 1: Reaction mechanism of dansyl chloride with an amine.

Environmental Sensitivity of Fluorescence: A key feature of dansyl derivatives is the dependence of their fluorescence emission spectrum on the polarity of the solvent. In non-polar, hydrophobic environments, dansyl amides exhibit a significant blue shift (a shift to shorter wavelengths) and an increase in fluorescence quantum yield. Conversely, in polar, aqueous environments, the emission is red-shifted (shifted to longer wavelengths) and the quantum yield is lower. This solvatochromic effect makes dansyl probes excellent reporters of the local environment, for instance, when a dansyl-labeled ligand binds to the hydrophobic pocket of a protein.

Quantitative Data on Dansyl Compounds

For effective application, a clear understanding of the quantitative photophysical and chemical properties of dansyl compounds is essential.

Table 1: Photophysical Properties of Dansyl Derivatives

| Property | Dansyl-Glycine (in Dioxane) | Dansyl-Glycine (in Water) | Dansyl Amide (General) | Dansyl-Tryptophan FRET Pair |

| Excitation Max (λex) | ~330-340 nm | ~330-340 nm | ~330-350 nm | Donor (Trp): ~280 nm |

| Emission Max (λem) | ~510 nm | ~560-580 nm | 520-580 nm (solvent dependent) | Donor (Trp): ~330-350 nm, Acceptor (Dansyl): ~520 nm |

| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at 338.5 nm | Varies with pH | Varies with derivative | - |

| Fluorescence Quantum Yield (ΦF) | 0.66 | 0.07 | 0.05 - 0.7 (solvent dependent) | - |

| Fluorescence Lifetime (τ) | ~10-20 ns (for protein conjugates)[2] | ~10-20 ns (for protein conjugates)[2] | Varies with environment | - |

| Förster Distance (R₀) | - | - | - | ~21-26 Å[3] |

Note: These values can vary depending on the specific dansyl derivative, solvent, pH, and temperature.

Detailed Experimental Protocols

The following are generalized protocols for common applications of dansyl chloride. Researchers should optimize these protocols for their specific experimental conditions.

N-Terminal Amino Acid Analysis of Peptides

This protocol is based on the classical Gray and Hartley method.

Figure 2: Workflow for N-terminal amino acid analysis.

Materials:

-

Peptide or protein sample

-

Dansyl chloride solution (e.g., 5 mg/mL in acetone)

-

0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)

-

6 M Hydrochloric acid

-

Acetone

-

Standard dansyl-amino acids

-

Thin-layer chromatography (TLC) plates (e.g., polyamide) or HPLC system

Procedure:

-

Dansylation: Dissolve the peptide sample (1-10 nmol) in 50 µL of 0.2 M sodium bicarbonate buffer. Add 50 µL of dansyl chloride solution. Incubate the mixture at 37°C for 1 hour in the dark.

-

Drying: After incubation, dry the sample completely under vacuum.

-

Hydrolysis: Add 100 µL of 6 M HCl to the dried sample. Seal the tube under vacuum and hydrolyze at 110°C for 16-24 hours.

-

Analysis: After hydrolysis, cool the sample and dry it under vacuum to remove the HCl. Redissolve the residue in a small volume of a suitable solvent (e.g., 50% ethanol). Spot the sample, along with standard dansyl-amino acids, onto a polyamide TLC plate and develop the chromatogram in two dimensions using appropriate solvent systems. Alternatively, analyze the sample using reverse-phase HPLC with fluorescence detection.[4][5]

Fluorescent Labeling of Proteins

This protocol describes a general method for labeling proteins with dansyl chloride.

Materials:

-

Protein solution in a suitable buffer (amine-free, e.g., phosphate or bicarbonate buffer, pH 8.0-9.5)

-

Dansyl chloride solution (e.g., 10 mg/mL in dimethylformamide or acetone)

-

Gel filtration column or dialysis tubing for removing excess label

Procedure:

-

Protein Preparation: Prepare a solution of the protein (e.g., 1-10 mg/mL) in an amine-free buffer at the desired pH.

-

Labeling Reaction: While gently stirring the protein solution at 4°C, slowly add a 5- to 20-fold molar excess of the dansyl chloride solution. The optimal molar ratio should be determined empirically.

-

Incubation: Continue stirring the reaction mixture at 4°C for 2-4 hours, or overnight, protected from light.

-

Purification: Remove the unreacted dansyl chloride and by-products by gel filtration (e.g., Sephadex G-25) or extensive dialysis against the buffer of choice.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~340 nm) and using their respective extinction coefficients.

Förster Resonance Energy Transfer (FRET) Studies

Dansyl is often used as an acceptor for the intrinsic fluorescence of tryptophan residues in proteins.

Figure 3: Simplified FRET pathway between Tryptophan and Dansyl.

Experimental Design:

-

System Preparation: The system must contain a donor fluorophore (e.g., tryptophan) and an acceptor (dansyl) in close proximity (typically 10-100 Å). This can be achieved by labeling a protein containing tryptophan with dansyl chloride.

-

Spectral Overlap: The emission spectrum of the donor (tryptophan) must overlap with the absorption spectrum of the acceptor (dansyl).[3]

-

Measurement:

-

Measure the fluorescence emission spectrum of the donor in the absence of the acceptor (e.g., the unlabeled protein).

-

Measure the fluorescence emission spectrum of the donor-acceptor pair (the dansyl-labeled protein) under the same conditions, using the donor's excitation wavelength.

-

-

Data Analysis: FRET efficiency (E) can be calculated from the quenching of the donor fluorescence using the formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.[3]

Applications in Modern Research

The versatility of dansyl compounds has ensured their continued relevance in contemporary scientific research.

-

Protein Conformation and Dynamics: The environmental sensitivity of dansyl fluorescence is used to monitor changes in protein conformation upon ligand binding, protein folding, or unfolding.[6]

-

Membrane Studies: Dansyl-labeled lipids and peptides are employed to study the structure and dynamics of biological membranes.

-

Drug Development: Dansyl-based fluorescent probes are developed for high-throughput screening of enzyme inhibitors and for studying drug-protein interactions.

-

Amino Acid and Biogenic Amine Analysis: HPLC analysis of dansylated amino acids and biogenic amines is a widely used quantitative method in food science, clinical chemistry, and neuroscience.

Conclusion

From its historical roots in the elucidation of protein structure to its current use in sophisticated biophysical studies, the dansyl group has remained a cornerstone of fluorescence-based methodologies. Its unique combination of reactivity, environmental sensitivity, and favorable photophysical properties ensures that dansyl chemistry will continue to be a powerful tool for researchers across various scientific disciplines. This guide has provided a comprehensive overview, offering both the historical context and the practical knowledge necessary for the effective application of these remarkable fluorescent probes.

References

- 1. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102887841A - Preparation method of compound dansyl chloride - Google Patents [patents.google.com]

- 3. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Characteristics of Leucine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine, an essential branched-chain amino acid (BCAA), is a fundamental component of proteins and a critical regulator of cellular processes.[][2][3] Beyond its role in protein synthesis, leucine acts as a signaling molecule, most notably activating the mechanistic target of rapamycin (mTOR) pathway, which is central to cell growth, proliferation, and metabolism.[][4][5][6][7] This unique characteristic has spurred significant interest in leucine and its derivatives for therapeutic and research applications, ranging from nutritional supplements to promote muscle growth to novel drug delivery systems.[][8][9] This guide provides a comprehensive overview of the core characteristics of leucine derivatives, focusing on their physicochemical properties, biological roles, and the experimental methodologies used to study them.

Physicochemical Properties of Leucine and Its Derivatives

Leucine is a non-polar, aliphatic amino acid with an isobutyl side chain.[2][3] Its derivatives are compounds in which the core leucine structure has been modified at the amino group, carboxyl group, or the side chain.[10][11][12][13] These modifications can significantly alter the molecule's physicochemical properties, such as solubility, pKa, and lipophilicity, thereby influencing its biological activity and pharmacokinetic profile.

Key Physicochemical Data

The following table summarizes key quantitative data for L-leucine and one of its common metabolites, β-hydroxy β-methylbutyrate (HMB).

| Property | L-Leucine | β-Hydroxy β-methylbutyrate (HMB) |

| Molecular Formula | C₆H₁₃NO₂ | C₅H₁₀O₃ |

| Molar Mass | 131.17 g/mol [2] | 118.13 g/mol |

| pKa (Carboxyl) | 2.36[2] | ~4.0 |

| pKa (Amino) | 9.60[2] | N/A |

| Water Solubility (25°C) | 24.26 g/L[14] | Highly soluble |

| Appearance | White crystalline powder[14] | White powder |

Biological Roles and Mechanisms of Action

The primary biological significance of leucine and its derivatives lies in their potent ability to stimulate protein synthesis and regulate energy metabolism.[8][15]

mTORC1 Signaling Pathway

Leucine is a powerful activator of the mTOR Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[4][5][6][7] The activation of mTORC1 by leucine is a complex process that is primarily initiated at the lysosomal membrane.[6][7] This signaling cascade ultimately leads to the phosphorylation of downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes mRNA translation and protein synthesis.[4]

Below is a diagram illustrating the mTORC1 signaling pathway activated by leucine.

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Other Biological Functions

-

Energy Metabolism: Leucine can be metabolized in muscle tissue to provide energy.[4][8] Its metabolites, such as α-ketoisocaproate (α-KIC) and HMB, also play roles in energy homeostasis.[8]

-

Hormonal Regulation: Leucine can influence the secretion of hormones like insulin and growth hormone, which are important for metabolic regulation and muscle growth.[]

Applications in Research and Drug Development

The unique biological activities of leucine and its derivatives make them valuable in several areas:

-

Nutritional Supplements: Leucine and HMB are widely used in sports nutrition to promote muscle protein synthesis, reduce muscle breakdown, and enhance recovery.[][15]

-

Therapeutic Potential: HMB has been investigated for its potential to treat muscle-wasting conditions associated with diseases like cancer and COPD.[]

-

Drug Delivery: The non-polar nature of leucine's side chain has been exploited in the design of peptide-based drug delivery systems to enhance drug stability and cellular uptake.

-

Research Tools: Non-natural leucine derivatives and isotopically labeled leucine are used to study protein synthesis, enzyme activity, and metabolic pathways.[][16]

Experimental Protocols

A variety of experimental techniques are employed to study the effects of leucine and its derivatives.

Quantification of Leucine and its Derivatives

Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification of amino acids. Often, a pre-column derivatization step is used to improve the chromatographic properties and detection of the analytes.[17][18][19]

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are deproteinized, typically with an acid like sulfosalicylic acid.[16]

-

Derivatization: The amino acids in the sample are reacted with a derivatizing agent, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or di-tert-butyl dicarbonate, to form fluorescent or UV-active derivatives.[18][20]

-

Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column using a gradient elution.

-

Detection: The separated derivatives are detected by a UV or fluorescence detector.

-

Quantification: The concentration of each amino acid is determined by comparing its peak area to that of a known standard.[21]

Assessment of mTORC1 Signaling

Methodology: Western Blotting

Western blotting is a widely used technique to measure the activation of the mTORC1 pathway by assessing the phosphorylation status of its downstream targets.

-

Cell/Tissue Lysis: Cells or tissues are lysed to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of mTORC1 targets (e.g., phospho-S6K, total-S6K, phospho-4E-BP1, total-4E-BP1).

-

Detection: The primary antibodies are detected using enzyme-conjugated secondary antibodies and a chemiluminescent substrate.

-

Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway activation.

Below is a diagram of a typical experimental workflow for studying the effects of a leucine derivative on mTORC1 signaling.

Caption: A generalized workflow for assessing mTORC1 activation.

Conclusion

Leucine and its derivatives are a versatile class of molecules with significant biological activities and a wide range of applications. Their ability to potently stimulate the mTORC1 pathway makes them key targets for research in muscle metabolism, aging, and various disease states. A thorough understanding of their physicochemical properties and the application of robust experimental methodologies are crucial for advancing their use in both research and clinical settings.

References

- 2. Leucine - Wikipedia [en.wikipedia.org]

- 3. Amino Acids - Leucine [biology.arizona.edu]

- 4. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]

- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leucine Derivatives - CD Biosynsis [biosynsis.com]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Showing Compound L-Leucine (FDB001946) - FooDB [foodb.ca]

- 14. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]

- 19. [PDF] HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate | Semantic Scholar [semanticscholar.org]

- 20. waters.com [waters.com]

- 21. pubs.acs.org [pubs.acs.org]

Fluorescent Probes for Amino Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of fluorescent probes for the detection and quantification of amino acids, critical molecules in countless biological processes. Fluorescent-based methods offer high sensitivity, selectivity, and the capacity for real-time imaging in living systems, making them indispensable tools in biomedical research, disease diagnostics, and drug discovery.[] We will delve into the core principles, probe types, detection mechanisms, and practical applications, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Principles of Fluorescent Amino Acid Probes

Fluorescent probes for amino acids are molecules designed to exhibit a change in their fluorescence properties upon interaction with a specific amino acid.[] This change can be an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength (ratiometric) of the fluorescent signal. These probes typically consist of two key components: a sensing domain that selectively interacts with the target amino acid and a fluorescent reporter domain (fluorophore) that signals this interaction.[2]

The primary advantages of using fluorescent probes over traditional methods like HPLC or mass spectrometry include:

-

High Sensitivity: Capable of detecting amino acids at picomole levels or lower.[]

-

High Selectivity: Probes can be designed to recognize specific amino acids based on side-chain reactivity, polarity, or chirality.[]

-

Real-Time & In-Situ Analysis: Enable the study of amino acid dynamics within living cells and tissues, providing spatiotemporal information.[][2]

-

Non-Destructive Nature: Allow for the continuous monitoring of biological processes without significantly perturbing the system.[]

Types of Fluorescent Probes

Fluorescent probes for amino acids can be broadly categorized into synthetic small-molecule probes and genetically encoded biosensors.

Synthetic Small-Molecule Probes

These probes are chemically synthesized and offer a wide range of colors, high photostability, and can be tailored for specific applications.[3] They often utilize well-established fluorophores as their reporting unit.

-

Dansyl Chloride: Reacts with primary amines on amino acids (N-terminus or lysine side-chain) to form highly fluorescent and stable derivatives.[]

-

Fluorescein Derivatives: Known for their bright green fluorescence and good water solubility, making them ideal for live-cell imaging and transport assays.[]

-

BODIPY Conjugates: These fluorophores are valued for their high photostability, sharp emission peaks, and relative insensitivity to pH, which is crucial for intracellular applications.[]

-

Rhodamine Derivatives: Offer fluorescence in the red part of the spectrum, which is beneficial for multiplexing experiments with green fluorophores.[]

Genetically Encoded Probes (Biosensors)

These probes are proteins, often derived from bacteria, that can be expressed directly within cells.[4] This approach avoids the need for probe delivery and allows for targeted expression in specific cells or organelles.

-

FRET-Based Sensors: Fluorescence Resonance Energy Transfer (FRET) sensors typically consist of two fluorescent proteins (e.g., CFP and YFP) linked by a binding protein. Upon amino acid binding, a conformational change brings the two fluorophores closer or further apart, altering the FRET efficiency.[4][5]

-

Single Fluorescent Protein-Based Indicators: A notable example is the iGluSnFR series for glutamate detection, which integrates a glutamate-binding protein into a single green fluorescent protein (GFP).[4] Binding of glutamate induces a conformational change that enhances the GFP fluorescence.

Signaling and Detection Mechanisms

The change in fluorescence upon amino acid binding is governed by several photophysical mechanisms. Probes are often designed to leverage these processes to create a "turn-on" response, where fluorescence is initially quenched and then restored upon reaction with the target.

Key mechanisms include:

-

Intramolecular Charge Transfer (ICT): In some probes, the fluorophore and a recognition site are linked. Before binding the amino acid, an ICT process quenches fluorescence. The binding event disrupts this process, restoring the fluorescent signal.[]

-

Michael Addition & Cyclization: This is a common strategy for detecting thiol-containing amino acids like cysteine. The probe contains a reactive site (e.g., an acrylate group) that undergoes a Michael addition reaction with the thiol group of cysteine, followed by a cyclization reaction. This two-step process permanently alters the probe's electronic structure, leading to a significant change in fluorescence.[]

-

Metal Complex Displacement: A sensor may consist of a metal complex that quenches the fluorescence of a nearby fluorophore. Certain amino acids can selectively bind to the metal ion, displacing the fluorophore and restoring its emission.[7]

Quantitative Data of Representative Probes

The selection of a fluorescent probe depends on its specific photophysical properties. The table below summarizes key quantitative data for common fluorophore classes used in amino acid probes.

| Fluorophore Class | Target Amino Acid(s) | Excitation (λex) Max (nm) | Emission (λem) Max (nm) | Detection Limit (M) | Key Features & Applications |

| Dansyl Derivatives | Primary amines (e.g., Lysine) | ~340[] | ~510[] | Varies | Stable conjugates; used in protein hydrolysate analysis and HPLC.[] |

| Fluorescein | General amine labeling | ~495[] | ~519[] | Varies | Bright green emission, water-soluble; ideal for live-cell transport assays.[] |

| Coumarin-based | Cysteine (Cys) | Varies (e.g., 430) | Varies (e.g., 500) | 6.8 x 10⁻⁷[7] | Ratiometric potential; used for selective Cys detection.[][7] |

| BODIPY | General amine labeling | Varies | Varies | Varies | Photostable, pH-insensitive; suitable for long-term imaging and confocal microscopy.[] |

| Rhodamine B | General identification | ~550-560 | ~580-590 | N/A | Can be used to create probes for rapid identification of different amino acids via spectral shifts.[8] |

| Naphthalimide | Cysteine (Cys) | ~455 | ~480 | Varies | Can exhibit a red-shift upon reaction; used for bioimaging of Cys.[9] |

Applications in Research and Drug Development

Fluorescent amino acid probes are versatile tools with broad applications.

-

Visualizing Amino Acid Transport: Probes that mimic amino acid substrates allow for the direct visualization of their uptake and transport across cell membranes, providing insights into transporter activity and kinetics.[] This is crucial for studying metabolic reprogramming in cancer or optimizing engineered cell lines.[]

-

Tracking Metabolic Flux: By tracking the synthesis, degradation, and redistribution of amino acids in real-time, these probes help elucidate metabolic pathways and nutrient sensing mechanisms in living cells.[]

-

Enzyme Substrate Mapping: Fluorescent amino acid derivatives can act as substrates for enzymes. An enzymatic reaction can trigger a change in fluorescence, enabling the direct visualization of catalytic events and the screening of enzyme inhibitors.[]

-

Neurotransmission Studies: Amino acids like glutamate are key neurotransmitters. Fluorescent probes provide the necessary speed to image the rapid release and uptake of these molecules during synaptic communication.[2]

-

Bacterial Imaging: Fluorescent D-amino acids (FDAAs) can be used to specifically label sites of new cell wall growth in bacteria in real-time, providing a powerful tool for microbiology research and antibiotic development.[]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of fluorescent probes. Below are generalized methodologies for common experiments.

General Protocol for Live-Cell Imaging of Amino Acid Uptake

This protocol describes a typical workflow for visualizing the uptake of a fluorescent amino acid analog in cultured mammalian cells.

Methodology:

-

Cell Preparation: Seed mammalian cells (e.g., HEK293) onto a glass-bottom imaging dish or 96-well plate suitable for microscopy. Allow cells to adhere and grow for 18-24 hours at 37°C.[10]

-

Probe Preparation: Dissolve the fluorescent amino acid probe in a suitable solvent (e.g., DMSO) to create a stock solution. Immediately before use, dilute the stock solution to the desired final concentration in a physiological buffer (e.g., Hanks' Balanced Salt Solution or FluoroBrite). The optimal concentration should be determined empirically but often ranges from 2-20 mM.[10]

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with the pre-warmed physiological buffer.

-

Add the probe-containing buffer to the cells and incubate for a specified time (e.g., 10-60 minutes) at 37°C. The incubation time will depend on the specific transporter and probe being studied.

-

-

Washing: Aspirate the probe solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove any unbound, extracellular probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen fluorophore. Acquire images over time to measure uptake kinetics.

-

Data Analysis: Quantify the fluorescence intensity within cells over time to determine the rate of amino acid transport.[]

Protocol for Labeling a Purified Protein with an Amine-Reactive Probe

This protocol outlines the steps for covalently attaching a fluorescent dye to primary amines (lysine residues and the N-terminus) of a purified protein.

Methodology:

-

Prepare Protein Solution: Dissolve the purified protein in a 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. The protein concentration should ideally be between 5-20 mg/mL.[11] Ensure the buffer is free of other amine-containing compounds like Tris.

-

Prepare Dye Solution: Immediately before use, dissolve the amine-reactive probe (e.g., a succinimidyl ester or isothiocyanate derivative) in a high-quality, anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of ~10 mg/mL.[11]

-

Reaction: While gently stirring the protein solution, add the reactive dye solution dropwise. The optimal molar ratio of dye to protein depends on the number of available amines and desired degree of labeling and should be optimized. A starting point is often a 10:1 molar ratio of dye to protein.

-

Incubation: Allow the reaction to proceed for 1 hour at room temperature with continuous, gentle stirring.[11] Protect the reaction from light to prevent photobleaching of the dye.

-

Purification: Separate the fluorescently labeled protein from unreacted, hydrolyzed dye and any reaction byproducts. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against a suitable buffer (e.g., PBS).[12]

-

Characterization: Determine the concentration of the labeled protein and the degree of labeling (moles of dye per mole of protein) using spectrophotometry, measuring the absorbance of the protein (typically at 280 nm) and the dye at its absorbance maximum.

References

- 2. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selected peptide-based fluorescent probes for biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress in fluorescent and colorimetric chemosensors for detection of amino acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C1CS15159B [pubs.rsc.org]

- 8. Frontiers | A novel rhodamine B fluorescence probe for rapid identification of different amino acids by high efficiency fluorescence spectrum-mass spectrometry [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Labeling Using Dansyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction